(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol
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Overview
Description
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol is a chiral compound with a unique structure that combines a cycloheptane ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic conditions.
Attachment of the pyrazole to the cycloheptane ring: This step involves the use of a nucleophilic substitution reaction where the pyrazole is reacted with a cycloheptane derivative.
Introduction of the hydroxyl group: This can be done through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cycloheptane derivative.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The cycloheptane ring provides a hydrophobic environment that can enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclooctan-1-ol: Similar structure but with a cyclooctane ring.
Uniqueness
The uniqueness of (1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol lies in its specific ring size and the presence of both a hydroxyl group and a pyrazole moiety. This combination allows for unique interactions and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
(1R,2R)-2-(1-propan-2-ylpyrazol-4-yl)oxycycloheptan-1-ol |
InChI |
InChI=1S/C13H22N2O2/c1-10(2)15-9-11(8-14-15)17-13-7-5-3-4-6-12(13)16/h8-10,12-13,16H,3-7H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
WQYGEHXOZFFMNL-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)O[C@@H]2CCCCC[C@H]2O |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC2CCCCCC2O |
Origin of Product |
United States |
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